N-alpha-Phthalyl-L-Asparagine

Übersicht

Beschreibung

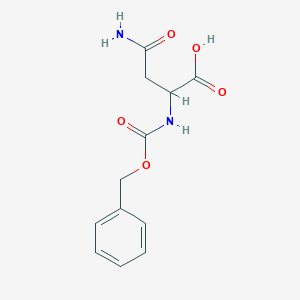

“N-alpha-Phthalyl-L-Asparagine” is a derivative of asparagine .

Synthesis Analysis

The synthesis of L-Asparagine has been achieved under fed-batch mode, where the yield reached 90.15% with twice feeding of sodium hexametaphosphate . Asparagine synthetase (ASNS) converts aspartate and glutamine to asparagine and glutamate in an ATP-dependent reaction .Molecular Structure Analysis

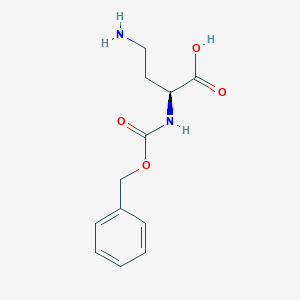

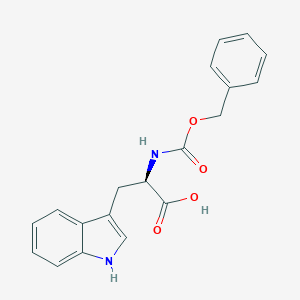

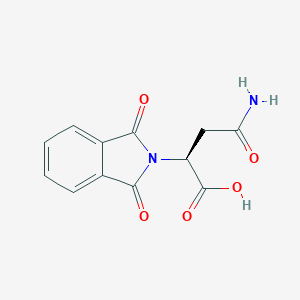

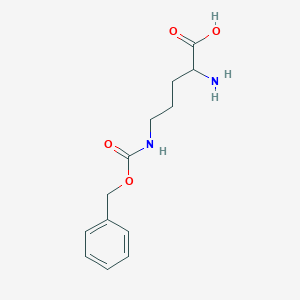

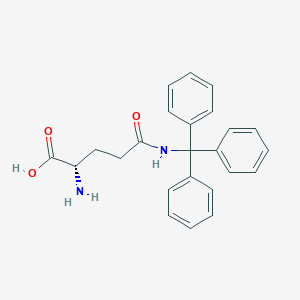

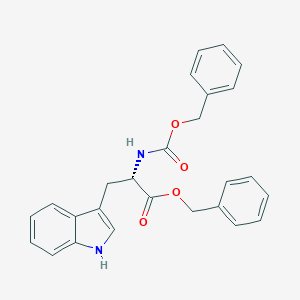

The molecular formula of “N-alpha-Phthalyl-L-Asparagine” is C12H10N2O5 . The molecular weight is 262.22 g/mol . The IUPAC name is (2 S )-4-amino-2- (1,3-dioxoisoindol-2-yl)-4-oxobutanoic acid .Chemical Reactions Analysis

The therapeutic effects of asparaginase, which is related to asparagine, are due to the depletion of the essential amino acid asparagine . This process inhibits protein biosynthesis in lymphoblasts .Wissenschaftliche Forschungsanwendungen

-

Treatment of Acute Lymphoblastic Leukemia (ALL)

- Field : Medical Science, Oncology

- Application : L-asparaginase catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . This ability to inhibit protein biosynthesis in lymphoblasts makes it useful in treating ALL .

- Method : The enzyme is administered as part of a chemotherapy regimen. It depletes asparagine in the blood, which leukemic cells are unable to synthesize. This starves the leukemic cells of this necessary amino acid, inhibiting protein synthesis and leading to cell death .

- Results : L-asparaginase has been shown to be effective in the treatment of ALL, contributing to the high survival rates seen in patients with this disease .

-

Treatment of Hodgkin’s Lymphoma

- Field : Medical Science, Oncology

- Application : Similar to its use in ALL, L-asparaginase is used in the treatment of Hodgkin’s lymphoma .

- Method : The enzyme is used as part of a chemotherapy regimen, where it depletes asparagine in the blood, leading to cell death in the lymphoma cells .

- Results : While the effectiveness can vary, L-asparaginase is considered a valuable tool in the treatment of this type of lymphoma .

-

Food Industry Applications

- Field : Food Science

- Application : L-asparaginase is used in the food industry to reduce the levels of acrylamide, a potential carcinogen, in carbohydrate-rich foods cooked at high temperatures .

- Method : The enzyme is added to food products where it breaks down asparagine, which can form acrylamide when heated, into aspartic acid .

- Results : The use of L-asparaginase in food preparation can significantly reduce the levels of acrylamide, contributing to safer food products .

-

Biosensor for Asparagine

- Field : Biotechnology

- Application : L-asparaginase can be used as a biosensor for asparagine in both the therapeutic/pharmaceutical and food industries .

- Method : The enzyme can be confined in different (nano)materials through distinct techniques, such as physical adsorption, covalent attachment, and entrapment .

- Results : The confined L-asparaginase in nanomaterials has improved properties, especially specificity, half-life enhancement, and thermal and operational stability improvement, allowing its reuse, increased proteolysis resistance, and immunogenicity elimination .

-

Production through Solid State and Submerged Fermentation

- Field : Biotechnology

- Application : L-asparaginase can be produced through the solid state (SSF) and submerged (SmF) fermentation .

- Method : Different isozymes of this enzyme have been isolated from a wide range of organisms, including plants and terrestrial and marine microorganisms .

- Results : Information about the three-dimensional structure of L-asparaginase from Escherichia coli and Erwinia sp. have identified residues that are essential for catalytic activity .

-

Antineoplastic Activity

- Field : Medical Science, Oncology

- Application : L-asparaginase has antineoplastic activity and has been the focus of several papers in the most recent three decades .

- Method : L-asparaginase, also known as aminohydrolase, pertains to the amidase group of enzymes and can break down the amino acid L-asparagine into aspartate and ammonia .

- Results : This feature of L-asparaginase is remarkable for the considerable attention it has attracted due to its antineoplastic activity .

-

Anticancer Drug

- Field : Medical Science, Oncology

- Application : L-asparaginase is used as an anticancer drug, mostly for acute lymphoblastic leukaemia (ALL) treatment .

- Method : The enzyme breaks down the amino acid L-asparagine into aspartate and ammonia .

- Results : This feature of L-asparaginase has attracted considerable attention due to its antineoplastic activity .

-

Acrylamide Reduction

- Field : Food Science

- Application : L-asparaginase is used in acrylamide reduction when starch-rich foods are cooked at temperatures above 100 °C .

- Method : The enzyme breaks down asparagine, which can form acrylamide when heated, into aspartic acid .

- Results : This application of L-asparaginase significantly reduces the levels of acrylamide, contributing to safer food products .

-

Biosensor for Asparagine

- Field : Biotechnology

- Application : L-asparaginase is used as a biosensor for asparagine in both the therapeutic/pharmaceutical and food industries .

- Method : The enzyme can be confined in different (nano)materials through distinct techniques, such as physical adsorption, covalent attachment, and entrapment .

- Results : The confined L-asparaginase in nanomaterials has improved properties, especially specificity, half-life enhancement, and thermal and operational stability improvement, allowing its reuse, increased proteolysis resistance, and immunogenicity elimination .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-4-amino-2-(1,3-dioxoisoindol-2-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c13-9(15)5-8(12(18)19)14-10(16)6-3-1-2-4-7(6)11(14)17/h1-4,8H,5H2,(H2,13,15)(H,18,19)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHJNPKWNYXBKP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373333 | |

| Record name | N-alpha-Phthalyl-L-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-alpha-Phthalyl-L-Asparagine | |

CAS RN |

42406-52-0 | |

| Record name | N-alpha-Phthalyl-L-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Arginine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554791.png)